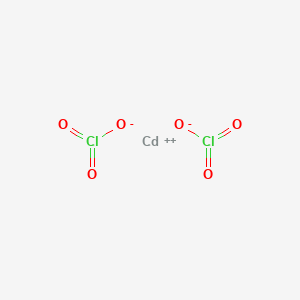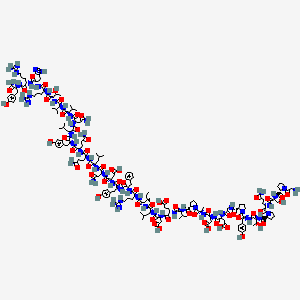
N-(1-cyanocyclopentyl)-3-fluorobenzamide
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “N-(1-cyanocyclopentyl)-3-fluorobenzamide” are not explicitly mentioned in the search results . The compound’s reactivity would be determined by its molecular structure and the conditions under which it is used.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-cyanocyclopentyl)-3-fluorobenzamide” would be determined by its molecular structure. The search results do not provide specific details about these properties .Applications De Recherche Scientifique
Fluorescence Applications in Biochemical Studies
Research on fluorescent indicators synthesized for studying the physiological role of cytosolic free Ca2+ suggests potential applications of N-(1-cyanocyclopentyl)-3-fluorobenzamide in designing novel fluorescent probes for biomedical research. The development of highly fluorescent indicators with enhanced quantum efficiency and photochemical stability indicates the importance of structural modification in improving fluorescence properties for cellular and molecular imaging (G. Grynkiewicz, M. Poenie, R. Tsien, 1985).
Medicinal Chemistry and Antimicrobial Applications
The medicinal applications of silver-NHC complexes and imidazolium salts, particularly as antibacterial agents and chemotherapeutics, highlight a broad area where N-(1-cyanocyclopentyl)-3-fluorobenzamide could potentially be applied. The structural diversity and chemical properties of N-heterocyclic carbenes (NHCs) underline their utility in developing potent antibacterial and antitumor agents, suggesting a framework for exploring the bioactive potential of related compounds (Nicholas A Johnson, Marie R. Southerland, W. Youngs, 2017).
Materials Chemistry Applications
The use of N-heterocyclic carbenes in materials chemistry for functionalizing surfaces, polymers, nanoparticles, and discrete clusters indicates the potential of N-(1-cyanocyclopentyl)-3-fluorobenzamide in this field. The review on NHCs in materials chemistry showcases the advancement in developing functional materials, suggesting that similar compounds could be applied in creating innovative materials with specific properties (Christene A Smith, Mina R. Narouz, P. Lummis, I. Singh, A. Nazemi, Chien-Hung Li, C. Crudden, 2019).
Synthetic Chemistry and Catalysis
The application of N-heterocyclic carbenes in catalysis, particularly in the context of cycloaddition reactions, provides insights into the synthetic utility of N-(1-cyanocyclopentyl)-3-fluorobenzamide. Research on the NHC-catalyzed cycloaddition of silyl dienol ethers with α,β-unsaturated acid fluorides demonstrates the role of NHCs in facilitating novel organic transformations, indicating potential synthetic applications for related compounds (S. Ryan, L. Candish, D. Lupton, 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-11-5-3-4-10(8-11)12(17)16-13(9-15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYGBLDPTZZRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587550 | |
| Record name | N-(1-Cyanocyclopentyl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-fluorobenzamide | |
CAS RN |
912770-81-1 | |
| Record name | N-(1-Cyanocyclopentyl)-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tetrasodium;5-[[4-[[6-[[6-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B1627118.png)


![4-O-Acetyl-2,6-anhydro-1-O-[tert-butyl(diphenyl)silyl]-5-deoxy-3-O-{2,3,4-tri-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-galactopyranosyl}-D-arabino-hex-5-enitol](/img/structure/B1627122.png)
![[(2R,3R)-3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B1627127.png)





![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B1627137.png)